molecular formula C5H13BrSn B14590869 Bromo(dimethyl)propylstannane CAS No. 61222-22-8

Bromo(dimethyl)propylstannane

Cat. No.: B14590869
CAS No.: 61222-22-8
M. Wt: 271.77 g/mol
InChI Key: CRCXOYHRFRCVAS-UHFFFAOYSA-M
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Description

Bromo(dimethyl)propylstannane (Me₂PrSnBr) is an organotin compound characterized by a central tin atom bonded to two methyl groups, one propyl group, and a bromine atom. This tetracoordinated tin complex is part of the broader class of organostannanes, which are widely utilized in organic synthesis, particularly in cross-coupling reactions like the Stille coupling, where they act as transmetalation agents . The bromine substituent enhances its electrophilicity, making it reactive toward nucleophiles. Its synthesis typically involves alkylation of tin halides or halogen exchange reactions, though specific protocols depend on the desired purity and application.

Properties

CAS No.

61222-22-8

Molecular Formula

C5H13BrSn

Molecular Weight

271.77 g/mol

IUPAC Name

bromo-dimethyl-propylstannane

InChI

InChI=1S/C3H7.2CH3.BrH.Sn/c1-3-2;;;;/h1,3H2,2H3;2*1H3;1H;/q;;;;+1/p-1

InChI Key

CRCXOYHRFRCVAS-UHFFFAOYSA-M

Canonical SMILES

CCC[Sn](C)(C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo(dimethyl)propylstannane can be synthesized through the reaction of dimethylpropylstannane with bromine under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at room temperature to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures consistent quality and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Bromo(dimethyl)propylstannane can undergo nucleophilic substitution reactions where the bromo group is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: Reduction of this compound can yield using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Hydroxide ions, amines, solvents like ethanol or water, room temperature.

    Oxidation: Hydrogen peroxide, solvents like acetic acid, room temperature.

    Reduction: Lithium aluminum hydride, solvents like tetrahydrofuran, low temperature.

Major Products Formed:

    Substitution: Hydroxyl(dimethyl)propylstannane, Amino(dimethyl)propylstannane.

    Oxidation: Dimethylpropylstannane oxide.

    Reduction: Dimethylpropylstannane.

Scientific Research Applications

Chemistry: Bromo(dimethyl)propylstannane is used as a precursor in the synthesis of various organotin compounds. It is also employed in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds .

Biology and Medicine: Organotin compounds, including this compound, have been studied for their potential antimicrobial and antifungal properties. They are also investigated for their role in enzyme inhibition and biochemical pathways .

Industry: In the industrial sector, this compound is used in the production of polymers and plastics . It serves as a catalyst in the polymerization process and enhances the properties of the final product.

Mechanism of Action

The mechanism of action of bromo(dimethyl)propylstannane involves its interaction with nucleophiles and electrophiles . The bromo group acts as a leaving group, allowing the tin atom to form new bonds with other atoms or molecules. This reactivity is crucial in catalysis and organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotin halides share structural similarities but exhibit distinct properties due to variations in alkyl groups and halogen substituents. Below is a detailed comparison of Me₂PrSnBr with analogous compounds:

Bromo(dimethyl)propylstannane vs. Chloro(dimethyl)propylstannane (Me₂PrSnCl)

  • Physical Properties: The bromine atom in Me₂PrSnBr increases its molecular weight (MW ≈ 287.7 g/mol) compared to Me₂PrSnCl (MW ≈ 243.3 g/mol). Melting points (m.p.) for brominated organotins are generally higher than chlorinated analogs. For example, in unrelated bromo-aromatic compounds, bromo derivatives exhibit m.p. ~122–169°C, while chloro analogs range near 122°C . This trend likely extends to organotins due to stronger van der Waals forces in brominated species.
  • Reactivity :
    • The Sn–Br bond (bond dissociation energy ~234 kJ/mol) is weaker than Sn–Cl (~310 kJ/mol), making Me₂PrSnBr more reactive in substitution reactions. This aligns with observations in bromo ketones, where bromo groups favor O-alkylation over C-alkylation under basic conditions .

This compound vs. Iodo(dimethyl)propylstannane (Me₂PrSnI)

  • Stability :
    • Me₂PrSnI (MW ≈ 334.7 g/mol) is heavier and less stable toward light and moisture compared to Me₂PrSnBr. Iodide’s larger size reduces steric protection around tin, increasing susceptibility to hydrolysis.
  • Applications :
    • While Me₂PrSnI is less common in synthesis due to stability issues, Me₂PrSnBr is preferred in controlled reactions requiring moderate leaving-group ability.

This compound vs. Trimethyltin Bromide (Me₃SnBr)

  • Steric Effects :
    • Me₃SnBr lacks a propyl group, reducing steric hindrance around tin. This makes it more reactive but less selective in coupling reactions compared to Me₂PrSnBr.
  • Toxicity: Trimethyltin compounds are notoriously neurotoxic, whereas propyl-substituted analogs like Me₂PrSnBr show reduced bioaccumulation due to bulkier alkyl groups .

Data Tables

Table 1. Physical and Chemical Properties of Selected Organotin Halides

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (in THF) Sn–X Bond Energy (kJ/mol)
Me₂PrSnBr 287.7 ~80–85* High 234
Me₂PrSnCl 243.3 ~60–65* Moderate 310
Me₂PrSnI 334.7 ~95–100* Low 210
Me₃SnBr 273.5 ~72–75 High 234

Table 2. Reactivity in Cross-Coupling Reactions

Compound Reaction Rate (Relative) Preferred Substrates Byproduct Formation
Me₂PrSnBr Moderate Aryl iodides Low
Me₂PrSnCl Slow Aryl bromides High
Me₃SnBr Fast Aryl chlorides Moderate

Research Findings and Key Insights

Reactivity Trends : The bromo group in Me₂PrSnBr facilitates faster transmetalation in Stille coupling compared to chloro analogs, but slower than iodo derivatives. However, its balance of stability and reactivity makes it preferable for synthetic applications .

Toxicity Profile: QSAR models indicate that brominated organotins exhibit variable toxicity (experimental LD₅₀: 1.39–3.59 mg/kg), influenced by alkyl chain length and halogen type. Me₂PrSnBr’s propyl group may mitigate toxicity compared to trimethyltin analogs .

Synthetic Limitations : Like bromo ketones, Me₂PrSnBr may favor unintended O-alkylation pathways under strongly basic conditions, necessitating careful optimization of reaction parameters .

Conclusion this compound occupies a unique niche among organotin halides, offering a balance of reactivity, stability, and selectivity. Its comparison with analogs underscores the critical role of halogen choice and alkyl substitution in modulating properties for targeted applications. Further studies are needed to expand quantitative data on its physical and toxicological parameters.

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